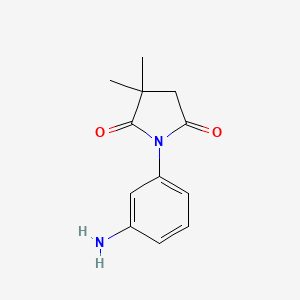
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione
描述
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 3-position and a dione at the 2,5-positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of 3-aminophenyl derivatives with suitable pyrrolidine precursors. One common method involves the cyclization of 3-aminophenyl ketones with dimethyl malonate under basic conditions, followed by oxidation to form the dione structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups or other reduced forms.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a wide range of substituted aminophenyl-pyrrolidine derivatives.
科学研究应用
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dione structure may also play a role in redox reactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88011-37-4 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7,13H2,1-2H3 |
InChI 键 |
QCZQFNVZFRRGSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N(C1=O)C2=CC=CC(=C2)N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
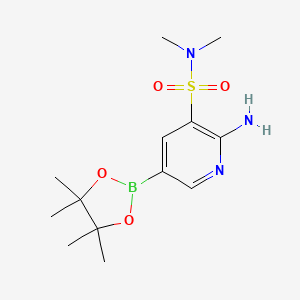
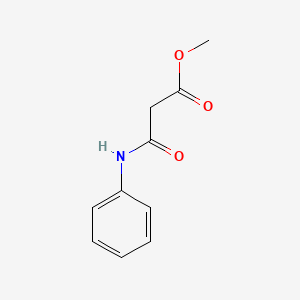
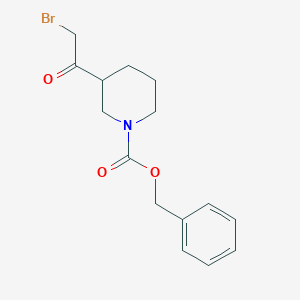
![2-(2-Methyl[1,3]dioxolane-2-yl)furan](/img/structure/B8725022.png)
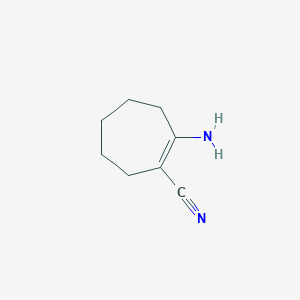
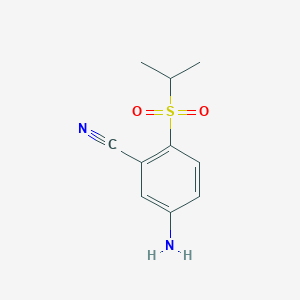
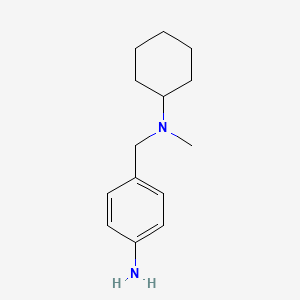
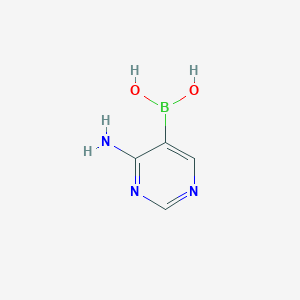
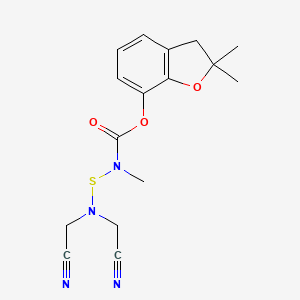
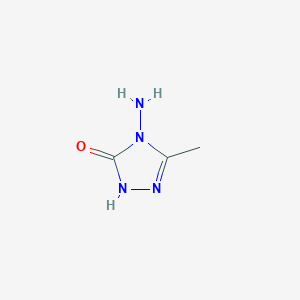
![3-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid](/img/structure/B8725054.png)
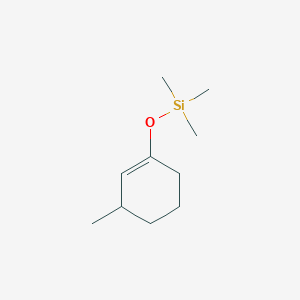

![1(3H)-Isobenzofuranone, 6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B8725098.png)
